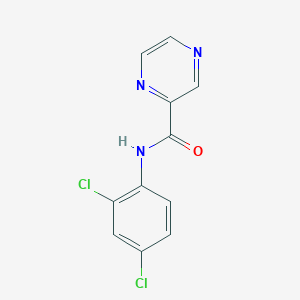

N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide is a compound that has garnered attention in various scientific studies due to its unique chemical structure and potential applications in different fields of chemistry and materials science. The compound's structure includes a pyrazinecarboxamide moiety combined with a dichlorophenyl group, which imparts distinct physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves cyclocondensation reactions, ring opening of anhydrides, and decarboxylation processes. For example, efficient synthesis methods under ultrasound irradiation have been applied for creating structurally related pyrazole carboxylates, showcasing the diversity in synthetic approaches for compounds with similar structural frameworks (Machado et al., 2011).

Molecular Structure Analysis

Compounds closely related to this compound exhibit planar structures, with significant interactions including hydrogen bonds and π–π stacking, which contribute to their stability and self-assembly capabilities. For instance, studies on N,2-Dibromo-6-chloro derivatives highlight the role of molecular geometry in determining the compounds' physical and chemical behaviors (Khazaei et al., 2015).

Chemical Reactions and Properties

Reactivity studies reveal that N-heterocyclic carbene intermediates play a crucial role in forming pyrazine carboxamides, indicating the compound's potential for chemical transformations and synthesis of complex molecules (Naredla et al., 2013).

Physical Properties Analysis

The physical properties of related compounds, such as their crystal structures and interaction patterns, shed light on the stability, solubility, and material properties of this compound. Extensive hydrogen bonding and π–π interactions are crucial for the self-assembly and material characteristics of these compounds (Eshtiagh-Hosseini et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's electronic structure, as seen in derivatives of pyrazinecarboxamide. Studies involving density functional theory (DFT) provide insights into the electron distribution, molecular orbitals, and potential reactivity of these compounds (Sasan et al., 2008).

Scientific Research Applications

Antimycobacterial and Antifungal Activities

N-(2,4-dichlorophenyl)-2-pyrazinecarboxamide and its analogues have demonstrated significant antimycobacterial and antifungal activities. For instance, specific compounds within this chemical class have shown high activity against Mycobacterium tuberculosis and various fungal strains, such as Trichophyton mentagrophytes. These compounds have also been studied for their potential to inhibit photosynthetic electron transport (PET) in spinach chloroplasts (Doležal et al., 2010).

Molecular Structure and Synthesis

The structural properties of this compound derivatives have been extensively researched. For example, the study of the molecular structure of various analogues, including their bonding patterns and crystal structures, provides insights into their potential applications in various fields (Kant et al., 2012).

Antimicrobial Properties

Several pyrazine derivatives, including those related to this compound, have shown promising antimicrobial properties. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential in addressing various infectious diseases (Sharshira & Hamada, 2012).

Binding to DNA and Potential in SNP Detection

This compound and related compounds have shown unique binding properties to DNA, particularly in recognizing thymine bases opposite abasic sites in DNA duplexes. This property is leveraged in fluorescence detection of single-nucleotide polymorphisms (SNPs) in PCR amplification products, highlighting its potential in genetic research and diagnostics (Zhao et al., 2006).

Cytotoxicity and Medicinal Applications

The cytotoxicity and medicinal applications of this compound derivatives have been a subject of study. For instance, certain derivatives have been shown to possess significant in vitro activity against Mycobacterium tuberculosis while exhibiting decreased cytotoxicity, making them potential candidates for therapeutic applications (Zítko et al., 2013).

Synthesis and Chemical Modifications

Research has been conducted on the synthesis of this compound and its analogues, exploring various synthetic routes and chemical modifications. This includes studies on how different chemical groups affect the properties and potential applications of these compounds (Seltzman et al., 2002).

Polymer Applications

This compound derivatives have also found applications in the synthesis of polymers. Studies have focused on incorporating these compounds into polyamides and polyimides, enhancing their properties for various industrial applications (Kim et al., 2016).

Optoelectronic Properties

The optoelectronic properties of pyrazine derivatives, including those related to this compound, have been explored for potential applications in light-emitting devices. This research includes the synthesis and study of their structural and electronic properties, contributing to advancements in electronic materials (Zhao et al., 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2,4-dichlorophenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O/c12-7-1-2-9(8(13)5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRPLWMNFQBWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

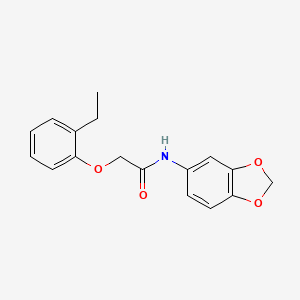

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)

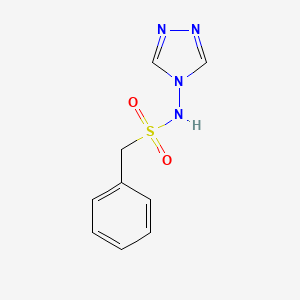

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

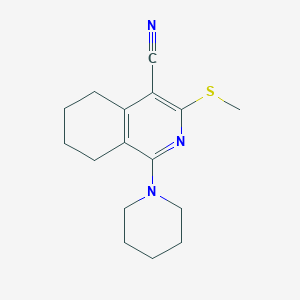

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)

![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)

![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)

![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)